1,1-Dimethylcyclohexane
Overview
Description
1,1-Dimethylcyclohexane is an organic compound with the molecular formula C8H16. It is a derivative of cyclohexane, where two methyl groups are attached to the same carbon atom in the cyclohexane ring. This compound is also known by other names such as gem-Dimethylcyclohexane. It is a colorless liquid with a characteristic odor and is used in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1-Dimethylcyclohexane can be synthesized through several methods. One common method involves the alkylation of cyclohexane with methyl iodide in the presence of a strong base such as sodium amide. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods: In industrial settings, this compound is often produced through catalytic hydrogenation of 1,1-Dimethylcyclohexene. This process involves the use of a metal catalyst such as palladium or platinum under high pressure and temperature conditions .
Chemical Reactions Analysis
Types of Reactions: 1,1-Dimethylcyclohexane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding alcohols, ketones, or carboxylic acids depending on the oxidizing agent and reaction conditions.
Reduction: Although less common, reduction reactions can convert it to simpler hydrocarbons.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, forming compounds like 1,1-Dimethyl-2-chlorocyclohexane.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using hydrogen gas (H2) and a metal catalyst.
Substitution: Halogenation typically uses halogens like chlorine (Cl2) or bromine (Br2) under UV light or heat.
Major Products Formed:
Oxidation: 1,1-Dimethylcyclohexanol, 1,1-Dimethylcyclohexanone.
Reduction: Cyclohexane and methane.
Substitution: 1,1-Dimethyl-2-chlorocyclohexane, 1,1-Dimethyl-2-bromocyclohexane.
Scientific Research Applications
1,1-Dimethylcyclohexane has several applications in scientific research:
Chemistry: It is used as a solvent and a reagent in organic synthesis.
Biology: It serves as a model compound for studying the behavior of cycloalkanes in biological systems.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used as an additive to facilitate mild-pressure handling of natural-gas hydrates.
Mechanism of Action
The mechanism of action of 1,1-Dimethylcyclohexane largely depends on the specific reaction it undergoes. In oxidation reactions, for example, the compound interacts with oxidizing agents to form intermediate species that eventually lead to the formation of alcohols, ketones, or acids. The molecular targets and pathways involved vary with the type of reaction and the conditions applied .
Comparison with Similar Compounds
1,2-Dimethylcyclohexane: Exists in cis and trans forms, with different physical and chemical properties.
1,3-Dimethylcyclohexane: Also exists in cis and trans forms, used in similar applications.
1,4-Dimethylcyclohexane: Known for its unique conformational properties.
Uniqueness of 1,1-Dimethylcyclohexane: this compound is unique due to the presence of two methyl groups on the same carbon atom, which significantly influences its chemical reactivity and physical properties compared to other dimethylcyclohexane isomers .
Properties
IUPAC Name |
1,1-dimethylcyclohexane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16/c1-8(2)6-4-3-5-7-8/h3-7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEGNUYASOUJEHD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1074832 | |
Record name | 1,1-Dimethylcyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1074832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [Sigma-Aldrich MSDS] | |
Record name | 1,1-Dimethylcyclohexane | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/13407 | |
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Vapor Pressure |
22.7 [mmHg] | |
Record name | 1,1-Dimethylcyclohexane | |
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CAS No. |
590-66-9, 27195-67-1 | |
Record name | 1,1-Dimethylcyclohexane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=590-66-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1,1-Dimethylcyclohexane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000590669 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclohexane, dimethyl- | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027195671 | |
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Record name | 1,1-Dimethylcyclohexane | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74156 | |
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Record name | 1,1-Dimethylcyclohexane | |
Source | EPA DSSTox | |
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Record name | 1,1-dimethylcyclohexane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.808 | |
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Record name | 1,1-DIMETHYLCYCLOHEXANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2MEV4299RC | |
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Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1,1-Dimethylcyclohexane?
A1: this compound has a molecular formula of C8H16 and a molecular weight of 112.21 g/mol.
Q2: What insights do spectroscopic studies offer about this compound?
A2: Proton Magnetic Resonance (PMR) studies, particularly on deuterated derivatives, reveal key structural details. For example, the axial methyl group in this compound induces a flattening of the ring structure. [, ] Electron Paramagnetic Resonance (EPR) spectroscopy studies show that the this compound radical cation undergoes mirror inversion of its low-symmetry ground-state structure at low temperatures. []
Q3: How does the conformation of this compound affect its interactions in solution?
A3: Studies using deuterium NMR in nematic liquid crystal solvents show that the ordering of this compound is primarily determined by its shape. This shape-dominated ordering arises from short-range, repulsive (hard-body) interactions with the surrounding solvent molecules. []
Q4: What is known about the reactivity of this compound with radicals?
A4: Studies show that this compound readily reacts with both methyl and tert-butoxyl radicals via hydrogen abstraction. The rate of abstraction is influenced by the type of hydrogen atom (primary, secondary, or tertiary) being abstracted. [, ]
Q5: Can this compound be used in catalytic reactions?
A5: While this compound itself may not be a catalyst, its reactions over catalysts like sulfated zirconia can provide valuable insights into isomerization mechanisms of cycloalkanes. [] For instance, when reacted over a chromia-alumina catalyst, this compound undergoes aromatization and dehydroisomerization. []
Q6: How have computational methods been used to study this compound?
A6: Ab initio and density functional theory (DFT) calculations have been employed to investigate the conformational properties of this compound, revealing a decrease in the energy difference between chair and twist-boat conformations compared to cyclohexane. []
Q7: Does the structure of this compound influence its properties?
A7: Yes, the gem-dimethyl substitution pattern in this compound plays a crucial role in its reactivity. For instance, it makes it more resistant to biodegradation compared to isomers with adjacent methyl groups. [] This substitution pattern also affects its conformational preferences and its behavior in various chemical reactions.
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